2-Hydroxyethyl octadecanoate;methane
Description
2-Hydroxyethyl octadecanoate (CAS 9004-99-3), also known as ethylene glycol monostearate, is a nonionic ester synthesized from stearic acid (octadecanoic acid) and ethylene glycol. Its molecular formula is C₂₀H₄₀O₃, featuring a hydrophilic 2-hydroxyethyl group linked to a hydrophobic stearate chain. This amphiphilic structure enables its primary use as an emulsifier in pharmaceuticals, cosmetics, and lipid-based drug delivery systems . It is particularly valued for stabilizing nanostructured lipid carriers (NLCs) in cancer therapeutics, enhancing drug solubility and bioavailability .
Properties
Molecular Formula |
C22H48O3 |
|---|---|
Molecular Weight |
360.6 g/mol |
IUPAC Name |
2-hydroxyethyl octadecanoate;methane |
InChI |
InChI=1S/C20H40O3.2CH4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21;;/h21H,2-19H2,1H3;2*1H4 |
InChI Key |
BEVFHDVLPJVBKI-UHFFFAOYSA-N |
Canonical SMILES |
C.C.CCCCCCCCCCCCCCCCCC(=O)OCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyolefin elastomers are produced using refined metallocene catalysts, often referred to as single-site or constrained geometry catalysts . These catalysts have a constrained transition metal (generally a Group 4B metal such as titanium, zirconium, or hafnium) sandwiched between one or more cyclopentadienyl ring structures to form a sterically hindered polymerization site . The metallocene catalyst selectively polymerizes the ethylene and comonomer sequences, and increasing the comonomer content will produce polymers with higher elasticity as the comonomer incorporation disrupts the polyethylene crystallinity .
Industrial Production Methods: The metallocene catalyst can be used in a number of polymerization processes, including slurry, solution, and gas phase operations . The catalyst is usually first mixed with an activator or co-catalyst, which can significantly enhance the polymerization efficiencies to beyond a million units of polymer per unit of catalyst . Very low levels of the catalyst mixture are continuously metered into a reactor along with a predetermined ratio of ethylene and comonomer of choice . The molecular weight of the polymer continues to build with the polymerization of ethylene and comonomer at the catalyst site until stopped by catalyst deactivation or chain termination with hydrogen introduction to the reactor .
Chemical Reactions Analysis
Types of Reactions: Polyolefin elastomers undergo various types of chemical reactions, including oxidation, reduction, and substitution .
Common Reagents and Conditions: Common reagents used in these reactions include peroxides for oxidation and hydrogen for reduction . The reaction conditions typically involve elevated temperatures and pressures to facilitate the polymerization and modification processes .
Major Products Formed: The major products formed from these reactions include modified elastomers with enhanced mechanical properties, such as increased tensile strength and elasticity .
Scientific Research Applications
Polyolefin elastomers have a wide range of scientific research applications due to their unique properties . In chemistry, they are used as impact modifiers for plastics and as components in polymer blends . In biology and medicine, they are used in the production of medical goods, such as tubing and containers, due to their biocompatibility and flexibility . In industry, they are used in the production of automotive parts, wire and cable insulation, and various molded and extruded goods .
Mechanism of Action
The mechanism by which polyolefin elastomers exert their effects involves the selective polymerization of ethylene and comonomer sequences by the metallocene catalyst . The molecular targets include the polymer chains, which are modified to enhance their mechanical properties and thermal stability . The pathways involved include the polymerization and cross-linking of the polymer chains to form a stable and flexible elastomer .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key differences between 2-hydroxyethyl octadecanoate and analogous esters, focusing on molecular structure, applications, and safety.
Structural and Functional Differences
- Alcohol Moiety: 2-Hydroxyethyl octadecanoate uses a short-chain diol (ethylene glycol), enhancing water solubility. In contrast, 2-phenylethyl octadecanoate (phenylethyl alcohol derivative) introduces aromaticity, favoring volatility and pheromonal activity . Methyl penta(oxyethyl) heptadecanoate incorporates a polyoxyethylene chain, increasing hydrophilicity and surfactant efficiency .
- Fatty Acid Modifications: The dihydroxy variant (2-hydroxyethyl 12-hydroxyoctadecanoate) adds a hydroxyl group at the 12th carbon of the stearate chain, improving polarity for lubricant applications . Unsaturated esters like methyl 2-hexenoate exhibit lower melting points and higher reactivity due to double bonds .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 2-hydroxyethyl octadecanoate, and how can reaction progress be monitored?
- Methodological Answer: The synthesis involves esterification reactions under controlled conditions. Key parameters include:
- Temperature: Maintain 60–80°C to balance reaction rate and side-product formation.
- Solvent Choice: Use anhydrous solvents like toluene or dichloromethane to minimize hydrolysis.
- Catalyst: Acid catalysts (e.g., sulfuric acid) or enzymatic methods improve yield.
- Monitoring: Thin-layer chromatography (TLC) with a mobile phase (e.g., hexane:ethyl acetate 7:3) tracks ester formation .
- Validation: Compare Rf values against standards and confirm purity via NMR (¹H and ¹³C) or FTIR for ester carbonyl peaks (~1740 cm⁻¹).
Q. How can researchers characterize the purity and structural integrity of 2-hydroxyethyl octadecanoate?
- Methodological Answer:
- Chromatography: Use HPLC with a C18 column and UV detection (210 nm) for quantitative purity analysis.
- Spectroscopy: ¹H NMR (δ 4.2–4.4 ppm for hydroxyethyl protons; δ 2.3 ppm for methylene adjacent to ester) and ¹³C NMR (δ 170–175 ppm for ester carbonyl) .
- Mass Spectrometry: ESI-MS or MALDI-TOF confirms molecular ion peaks (e.g., [M+Na]⁺ at m/z 357 for C₂₀H₃₈O₃).
Q. What are the standard protocols for handling methane in co-solubility studies with lipid esters like 2-hydroxyethyl octadecanoate?
- Methodological Answer:
- Gas-Liquid Equilibria: Use high-pressure reactors with stirrers to dissolve methane in nonpolar solvents (e.g., hexane) at controlled temperatures (25–40°C).
- Analytical Methods: Headspace gas chromatography (GC) with a TCD detector quantifies dissolved methane .
Advanced Research Questions
Q. How can factorial design optimize the study of 2-hydroxyethyl octadecanoate’s physicochemical properties (e.g., solubility, thermal stability)?
- Methodological Answer:
- Variables: Temperature (X₁), solvent polarity (X₂), and pressure (X₃).
- Design: A 2³ factorial design evaluates main effects and interactions. For example:
| Run | X₁ (°C) | X₂ (logP) | X₃ (bar) | Response (Solubility, mg/mL) |
|---|---|---|---|---|
| 1 | 25 | 2.5 | 1 | 12.3 |
| 2 | 50 | 2.5 | 1 | 18.7 |
- Analysis: ANOVA identifies significant factors. Response surface models predict optimal conditions .
Q. What theoretical frameworks explain the contradictory data on 2-hydroxyethyl octadecanoate’s membrane permeability in drug delivery studies?
- Methodological Answer:
- Lipid Bilayer Models: Apply the "flip-flop" diffusion theory to assess ester mobility in phospholipid membranes.
- Contradiction Resolution: Use molecular dynamics (MD) simulations (e.g., GROMACS) to reconcile experimental permeability variations caused by membrane composition (e.g., cholesterol content) .
- Validation: Compare simulation results with fluorescence anisotropy or FRET-based membrane assays .
Q. How can researchers investigate methane’s role as a reaction byproduct during 2-hydroxyethyl octadecanoate degradation?
- Methodological Answer:
- Degradation Setup: Incubate the ester under oxidative (H₂O₂/UV) or enzymatic (lipase) conditions in sealed reactors.
- Gas Analysis: Monitor methane via GC-MS or cavity ring-down spectroscopy (CRDS).
- Mechanistic Insight: Isotopic labeling (¹³C-methane) traces carbon origin. Theoretical calculations (DFT) identify degradation pathways .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported melting points of 2-hydroxyethyl octadecanoate?
- Methodological Answer:
- Source Analysis: Compare synthesis protocols (e.g., solvent purity, crystallization methods).
- DSC Validation: Perform differential scanning calorimetry (DSC) at 5°C/min under nitrogen.
- Hypothesis: Polymorphism or residual solvents may cause variations. Recrystallize from ethyl acetate/hexane (1:1) and repeat DSC .
Theoretical and Application-Oriented Questions
Q. What conceptual frameworks guide the use of 2-hydroxyethyl octadecanoate in stimuli-responsive drug delivery systems?
- Methodological Answer:
- Theory: Link to the "hydrotropic effect" for solubility enhancement or pH-dependent release.
- Experimental Design: Load the ester with a model drug (e.g., doxorubicin) and assess release kinetics under varying pH/temperature.
- Advanced Tools: Small-angle X-ray scattering (SAXS) characterizes micelle formation .
Q. How can computational models predict methane’s interaction with lipid-based matrices like 2-hydroxyethyl octadecanoate?
- Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
